molecular formula C21H22PbS B11966983 Triphenyl(propylsulfanyl)plumbane CAS No. 3600-13-3

Triphenyl(propylsulfanyl)plumbane

Cat. No.: B11966983
CAS No.: 3600-13-3
M. Wt: 514 g/mol
InChI Key: QYRNTGWNILIXFR-UHFFFAOYSA-M
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Description

Triphenyl(propylsulfanyl)plumbane (CAS 3600-13-3) is an organolead compound with the chemical formula (C₆H₅)₃Pb-S-C₃H₇. It belongs to the class of triorganoplumbanes, where three phenyl groups and a propylsulfanyl group are bonded to a central lead atom. The propylsulfanyl substituent (-S-C₃H₇) introduces sulfur into the structure, influencing its electronic and steric properties.

Properties

CAS No.

3600-13-3

Molecular Formula

C21H22PbS

Molecular Weight

514 g/mol

IUPAC Name

triphenyl(propylsulfanyl)plumbane

InChI

InChI=1S/3C6H5.C3H8S.Pb/c3*1-2-4-6-5-3-1;1-2-3-4;/h3*1-5H;4H,2-3H2,1H3;/q;;;;+1/p-1

InChI Key

QYRNTGWNILIXFR-UHFFFAOYSA-M

Canonical SMILES

CCCS[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(propylsulfanyl)plumbane typically involves the reaction of lead(II) acetate with triphenyl(propylsulfanyl)phosphine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle lead compounds.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the lead atom is oxidized to a higher oxidation state.

    Reduction: The compound can also be reduced, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the phenyl or propylsulfanyl groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) compounds, while reduction can produce lead(0) species.

Scientific Research Applications

Triphenyl(propylsulfanyl)plumbane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of lead-based pharmaceuticals.

    Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Triphenyl(propylsulfanyl)plumbane exerts its effects involves the interaction of the lead atom with various molecular targets. The lead atom can form stable complexes with organic molecules, facilitating reactions such as catalysis and bond formation. The propylsulfanyl group also plays a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name (CAS) Substituent(s) Molecular Weight (g/mol)* Key Features
This compound (3600-13-3) -S-C₃H₇ ~513.3 Sulfur-containing alkyl chain; moderate lipophilicity
Triphenyl(phenylsulfanyl)plumbane (15590-77-9) -S-C₆H₅ ~547.3 Aromatic sulfanyl group; higher molecular weight and stability due to conjugation
Ethylsulfanyl(triphenyl)plumbane (15590-73-5) -S-C₂H₅ ~499.3 Shorter alkyl chain; potentially higher volatility
Triphenyl(prop-2-enyl)plumbane (38795-78-7) -CH₂CH=CH₂ ~477.2 Alkenyl group; increased reactivity via π-bonds
Triphenyl(2-phenylethynyl)plumbane (5072-98-0) -C≡C-C₆H₅ ~559.4 Acetylenic group; enhanced electronic conjugation

*Calculated based on substituents and Pb atomic mass (207.2 g/mol).

Reactivity and Stability

  • Sulfanyl vs. Alkyl/Alkenyl Groups : The sulfur atom in the propylsulfanyl group enhances nucleophilicity compared to purely hydrocarbon substituents (e.g., prop-2-enyl). This makes the compound more reactive in nucleophilic substitution or oxidation reactions .
  • Chain Length Effects : Propylsulfanyl (C₃) derivatives balance solubility and steric bulk better than ethyl (C₂) or longer-chain analogs. For example, ethylsulfanyl derivatives may exhibit higher volatility but lower thermal stability .
  • Aromatic vs.

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